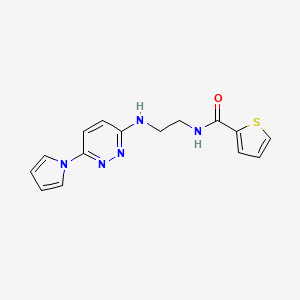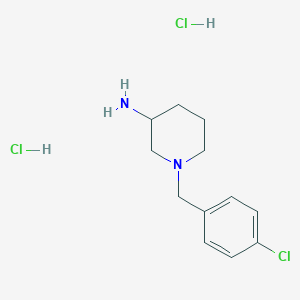![molecular formula C19H16N6O4 B2414529 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034504-04-4](/img/structure/B2414529.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic molecule, drawing interest due to its potential applications in various fields. It is a complex organic molecule combining pyrimidine and quinazoline moieties, which are notable for their biological and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Starting materials often include derivatives of pyrimidine and quinazoline. Key steps may involve:
Formation of intermediate compounds through nucleophilic substitution.
Cyclization reactions to form the pyrimidine and quinazoline rings.
Amide coupling reactions to form the final product.
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary but typically involve controlled environments to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale. Techniques such as continuous flow chemistry could be employed to increase efficiency and scalability. Purification methods such as recrystallization, chromatography, or distillation would be essential to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Can be oxidized at the pyrimidine and quinazoline rings.
Reduction: Reduction may occur at carbonyl groups.
Substitution: Nucleophilic substitution reactions on the pyrimidine and quinazoline rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetone are commonly used.
Major Products
The major products formed depend on the nature of the reactions, but typically involve derivatives with modified functional groups, enhancing the molecule's properties or reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules and as a reagent in organic reactions.
Biology
Biologically, it exhibits activity against certain enzymes or receptors, making it a potential candidate for drug development.
Medicine
In medicine, its unique structure could be harnessed for therapeutic purposes, particularly in targeting specific cellular pathways or diseases.
Industry
Industrially, it may be used in developing new materials or as a catalyst in certain chemical processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction often involves binding to the active site, inhibiting or activating the target, which then influences the biological pathway involved.
Comparación Con Compuestos Similares
Unique Features
Compared to other compounds with similar structures, this molecule stands out due to its dual pyrimidine-quinazoline structure, providing unique reactivity and biological activity.
List of Similar Compounds
Pyrimidine derivatives
Quinazoline derivatives
Amino acid-derived amides
This combination of properties opens up diverse applications and makes the compound a significant subject of research and development.
There you go! Let me know how to make it better.
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c26-15(10-24-11-22-14-6-2-1-4-12(14)17(24)27)20-8-9-25-18(28)13-5-3-7-21-16(13)23-19(25)29/h1-7,11H,8-10H2,(H,20,26)(H,21,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBABLADFFMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2414446.png)





![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414456.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(4-methylphenyl)ethenesulfonamide](/img/structure/B2414459.png)
![2-fluoro-N-(4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2414460.png)


![3-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2414469.png)
